Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2,2-diphenyl-
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Overview
Description
Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a diphenyl group, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- typically involves the reaction of acetanilide with 3-(dimethylamino)propylamine under specific conditions. One common method includes the use of lead acetate as a catalyst in a solvent-free environment, which enhances the reaction rate and yields high-quality products . The reaction can be represented as follows:
Acetanilide+3-(dimethylamino)propylamineLead acetateN-(3-(dimethylamino)propyl)acetanilide
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of esters instead of carboxylic acids to increase the reaction rate and yield. The use of esters also reduces the toxicity and cost associated with the reactants .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of amines or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted acetanilides, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in binding to these targets, facilitating various biochemical reactions. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: This compound is similar in structure but contains a methacrylamide group instead of an acetanilide group.
N-(3-(dimethylamino)propyl)acetamide: This compound is similar but lacks the diphenyl group, making it less complex.
Uniqueness
Acetanilide, N-(3-(dimethylamino)propyl)-2’,6’-dimethyl-2,2-diphenyl- is unique due to its combination of a dimethylamino group and a diphenyl group, which provides it with distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
17307-20-9 |
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Molecular Formula |
C27H32N2O |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H32N2O/c1-21-13-11-14-22(2)26(21)29(20-12-19-28(3)4)27(30)25(23-15-7-5-8-16-23)24-17-9-6-10-18-24/h5-11,13-18,25H,12,19-20H2,1-4H3 |
InChI Key |
OYESUEDHZYJGGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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